N-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

USP28 inhibition Deubiquitinase probes Triazolopyrimidine SAR

N-Phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 863459-15-8) is a synthetic heterocyclic small molecule built on the 1,2,3-triazolo[4,5-d]pyrimidine core, linked via a thioether bridge to an N-phenylacetamide moiety. This scaffold is known to engage multiple pharmacologically relevant targets, including the ubiquitin-specific protease USP28, the stress-response kinase GCN2, and the epigenetic eraser LSD1.

Molecular Formula C19H16N6OS
Molecular Weight 376.44
CAS No. 863459-15-8
Cat. No. B2610486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
CAS863459-15-8
Molecular FormulaC19H16N6OS
Molecular Weight376.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC=C4)N=N2
InChIInChI=1S/C19H16N6OS/c1-13-7-9-15(10-8-13)25-18-17(23-24-25)19(21-12-20-18)27-11-16(26)22-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,22,26)
InChIKeyPZVKKZXNNRLILE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 863459-15-8): Procurement-Relevant Identity and Scaffold Context


N-Phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS 863459-15-8) is a synthetic heterocyclic small molecule built on the 1,2,3-triazolo[4,5-d]pyrimidine core, linked via a thioether bridge to an N-phenylacetamide moiety [1]. This scaffold is known to engage multiple pharmacologically relevant targets, including the ubiquitin-specific protease USP28, the stress-response kinase GCN2, and the epigenetic eraser LSD1 [2]. The compound is currently supplied as a research-grade chemical (typical purity ≥95%) for exploratory biology and medicinal chemistry [1]. Its molecular formula is C19H16N6OS and molecular weight is 376.44 g/mol.

Triazolo[4,5-d]pyrimidine scaffold with reported USP28, GCN2, LSD1 target engagement context
C3-p-tolyl and C7-thio-N-phenylacetamide substitution pattern
Research-grade supply for exploratory biology and medicinal chemistry assay development

Why Closely Related Triazolo[4,5-d]pyrimidine Derivatives Cannot Substitute for N-Phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide in Research


The triazolo[4,5-d]pyrimidine scaffold exhibits exquisitely steep structure-activity relationships (SAR). In published USP28 inhibitor series, replacement of the C7-thioether substituent from propylthio to benzylthio, or modification of the C3-aryl group from p-tolyl to 4-fluorobenzyl, shifted IC50 values by more than 10-fold and frequently abolished selectivity over related deubiquitinases [1]. Similarly, in LSD1-targeting series, the nature of the linker between the triazolopyrimidine core and the terminal aryl group dictated enzyme inhibition potency and MAO-A/B selectivity . Therefore, analogs bearing different N-phenylacetamide chains, alternative C3-aryl groups, or distinct C7-substitution patterns cannot be considered functionally interchangeable. The unique combination of a C3-p-tolyl group, a C7-thio-N-phenylacetamide appendage, and the 1,2,3-triazolo[4,5-d]pyrimidine ring fusion defines a distinct chemical space that requires explicit validation for any given assay endpoint.

C7-thio-N-phenylacetamide vs. propylthio/benzylthio analogs may shift USP28 potency and selectivity profiles based on reported SAR sensitivity.
C3-p-tolyl group vs. 3-benzyl or 3-alkyl substitutions may alter target engagement in GCN2 stress-kinase cellular assays.
Thioacetamide linker compared to (thio)urea series may yield divergent LSD1/MAO selectivity profiles, requiring independent validation.

Quantified Differentiation Evidence for N-Phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide: Head-to-Head and Class-Level Comparisons


C7-Thio-N-Phenylacetamide Substitution Confers Distinct Target Engagement Profile Relative to Propylthio-Benzylamino USP28 Inhibitors

The most well-characterized triazolo[4,5-d]pyrimidine analog, compound 19 (propylthio at C7, 4-chlorobenzylamino at C5), inhibited USP28 with an IC50 of 1.10 ± 0.02 μmol/L and a Kd of 40 nmol/L, while showing >100-fold selectivity over USP7 and LSD1 [1]. The target compound (863459-15-8) replaces the C7-propylthio and C5-amine with a thio-N-phenylacetamide chain, a structural divergence that published SAR indicates will profoundly shift both potency and selectivity fingerprints across deubiquitinases and related epigenetic targets [1]. Direct quantitative data for 863459-15-8 against USP28 are not yet publicly available; the differentiation claim rests on documented SAR sensitivity at these exact positions.

USP28 engagement profile
Class-level inference
Target: not reported | Comparator: Cpd 19 IC50 = 1.10 μM, Kd = 40 nM, >100-fold selectivity over USP7/LSD1
Supports USP28 probe differentiation review
Direct data for 863459-15-8 not yet reported
USP28 inhibition Deubiquitinase probes Triazolopyrimidine SAR

C3-p-Tolyl Group Differentiates This Compound from 3-Alkyl and 3-Benzyl Analogs in Kinase Inhibition Contexts

Triazolo[4,5-d]pyrimidine derivatives with C3-aryl substitutions (including p-tolyl) have been reported as GCN2 kinase inhibitors, with select compounds achieving cellular eIF2α phosphorylation IC50 values below 150 nM and inhibiting leukemia cell growth in the NCI-60 panel [1]. Analogs bearing C3-benzyl or C3-alkyl groups displayed reduced cellular target engagement, establishing the C3-aryl substituent as a key potency determinant. The target compound retains the C3-p-tolyl group, which is absent in many commercially available triazolopyrimidine library members, positioning it favorably for GCN2-focused screening relative to 3-benzyl or 3-fluorobenzyl analogs.

GCN2 kinase inhibition context
Class-level inference
C3-aryl analogs: cellular eIF2α IC50 <150 nM | Target compound: not directly reported
May support GCN2 stress-kinase screening fit
C3-p-tolyl presence aligns with potency determinant class
GCN2 kinase Triazolopyrimidine Cancer cell panel

Thioacetamide Linker Chemotype Differentiates from (Thio)urea-Linked LSD1 Inhibitor Series

In a 2020 series of triazolo[4,5-d]pyrimidine LSD1 inhibitors, compound 31 featuring a (thio)urea linker achieved moderate LSD1 inhibition in the micromolar range with good selectivity over MAO-A and MAO-B, and attenuated proliferation of LSD1-overexpressing cancer cells . The target compound replaces the (thio)urea with a thioacetamide bridge, a modification known to alter hydrogen-bonding capacity, conformational flexibility, and metabolic stability in analogous heterocyclic systems [1]. While direct LSD1 IC50 data for 863459-15-8 are unavailable, the linker divergence from compound 31 is expected to yield a distinct selectivity profile across FAD-dependent amine oxidases.

LSD1/MAO linker comparison
Class-level inference
Target: not reported | Comparator: Cpd 31 micromolar LSD1 inhibition, MAO selective
Supports linker-divergent LSD1 probe selection
Thioacetamide vs. (thio)urea linker may shift selectivity
LSD1 inhibition Epigenetics Thioacetamide linker

N-Phenylacetamide Substituent as a Key Determinant for Herbicidal Selectivity in Triazolopyrimidine Thioacetamide Series

Patent CN1962662A discloses triazolopyrimidine thioacetamides as selective herbicides, with compound 4 (N-(4'-chlorophenethyl-1-yl)-2-(5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thio)acetamide) exhibiting excellent selective weed control [1]. The N-phenylacetamide tail in 863459-15-8 represents a structurally distinct amide substituent not exemplified in that patent, suggesting that this compound explores underexplored chemical space within the herbicidal thioacetamide class. No quantitative herbicidal activity data are published for the specific p-tolyl/N-phenyl combination.

Herbicide SAR expansion
Supporting evidence
N-phenylacetamide tail unexplored in herbicidal triazolopyrimidine thioacetamide patent series (CN1962662A)
Supports agrochemical SAR expansion context
No quantitative herbicidal data available for this compound
Herbicide discovery ALS inhibitor Selective weed control

Recommended Application Scenarios for N-Phenyl-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Based on Current Evidence


Chemical Probe for Deubiquitinase (USP28) Target Validation and Selectivity Profiling

Use this compound as a structurally differentiated chemical probe alongside compound 19 (USP28 IC50 = 1.10 μM) [1]. The divergent C7-thio-N-phenylacetamide chain may reveal novel selectivity windows across the USP family. Screen in parallel with USP7, USP28, and LSD1 enzymatic assays to establish a selectivity fingerprint. This scenario directly arises from the SAR sensitivity documented in Section 3, Evidence Item 1.

GCN2 Kinase Inhibitor Screening in Stress-Response Oncology Programs

Include 863459-15-8 in a targeted kinase panel against GCN2, PERK, PKR, and HRI, leveraging the C3-p-tolyl substitution that class-level evidence associates with cellular GCN2 engagement (eIF2α phosphorylation IC50 <150 nM for related analogs) [2]. Compare activity against C3-benzyl and C3-fluorobenzyl analogs to quantify the p-tolyl contribution to potency and selectivity.

Epigenetic LSD1/MAO Inhibitor Screening with a Non-(Thio)urea Linker

Evaluate this compound in LSD1 enzymatic and cellular assays (H3K4me2 accumulation, MTT proliferation in LSD1-overexpressing lines) as a thioacetamide-linked alternative to compound 31 (Eur. J. Med. Chem. 2020, 187, 111989). The linker divergence from the (thio)urea series may yield differential MAO-A/B selectivity and metabolic stability, addressing a known limitation of published chemotypes.

Agrochemical Lead Discovery: Triazolopyrimidine Herbicide SAR Expansion

Test in greenhouse herbicidal activity screens against monocot and dicot weed species, following the precedent of CN1962662A where triazolopyrimidine thioacetamides showed selective weed control [3]. The N-phenylacetamide tail represents unexplored substituent space relative to the N-(4'-chlorophenethyl)amide exemplars, potentially uncovering new selectivity profiles for acetolactate synthase (ALS) inhibition.

Application
Selection Property
Validation Focus
USP28 deubiquitinase target validation and selectivity profiling
C7-thio-N-phenylacetamide differentiation context
USP28/USP7/LSD1 selectivity panel review
GCN2 stress-kinase inhibitor screening
C3-p-tolyl engagement context
eIF2α phosphorylation endpoint review
LSD1/MAO epigenetic inhibitor screening (non-(thio)urea linker)
Thioacetamide linker chemotype
LSD1/MAO selectivity and H3K4me2 endpoint review
Triazolopyrimidine herbicide SAR expansion
N-phenylacetamide substituent context
Acetolactate synthase (ALS) inhibition endpoint review
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